molecular formula C17H13ClFN3O4S2 B2858284 N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021030-50-1

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2858284
M. Wt: 441.88
InChI Key: RNAZVKMNRWQQSB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiproliferative Activities

Research has shown that compounds related to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide possess antiproliferative activities against cancer cell lines. For instance, studies involving pyrazole-sulfonamide derivatives have demonstrated cell selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). These findings suggest potential applications in developing novel anticancer therapies.

Antimicrobial Activities

Another area of application is in the development of antimicrobial agents. Highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown significant activities against bacterial and fungal strains (Babu et al., 2012). This indicates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial treatments.

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been explored for their ability to inhibit specific enzymes. For instance, inhibitors of the carbonic anhydrase enzyme, which is associated with various physiological and pathological processes, have been developed for potential use in treating conditions such as glaucoma, epilepsy, and cancer (Ilies et al., 2003). The specificity and potency of these inhibitors offer a promising avenue for targeted therapeutic interventions.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-14(19)13(18)8-10/h2-9H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZVKMNRWQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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